molecular formula C17H15BrN4O2 B2437230 N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-49-5

N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2437230
CAS No.: 866864-49-5
M. Wt: 387.237
InChI Key: XACWXQLGSROQSG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c1-11-16(17(23)19-13-9-7-12(18)8-10-13)20-21-22(11)14-5-3-4-6-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACWXQLGSROQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenyl ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be added through an electrophilic aromatic substitution reaction, where a methoxy group is introduced onto a phenyl ring.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole moiety is known for its ability to disrupt fungal cell membranes and inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Study :
A study evaluated the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria as well as fungal species. The results indicated that derivatives similar to N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide demonstrated effective inhibition against several microbial strains .

Microbial StrainActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Triazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines.

Case Study :
In vitro studies using the MCF7 breast cancer cell line revealed that compounds structurally related to this compound showed promising anticancer activity. The Sulforhodamine B assay indicated significant cell growth inhibition at specific concentrations .

Cell LineIC50 (µM)Notes
MCF710Effective against estrogen receptor-positive cells
HeLa15Moderate cytotoxicity observed

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies utilize computational tools to predict how the compound interacts at the molecular level with biological targets.

Findings :
The docking analysis revealed that the compound binds effectively to specific receptors associated with cancer cell proliferation and survival pathways, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-N’-(2-methoxyphenyl)urea: This compound shares the bromophenyl and methoxyphenyl groups but differs in the presence of a urea moiety instead of a triazole ring.

    N-(4-bromophenyl)-2-{[(2-methoxyphenyl)methyl]amino}acetamide: This compound has a similar bromophenyl and methoxyphenyl structure but features an acetamide group.

Uniqueness

N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Biological Activity

N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. This compound possesses a unique structure characterized by a triazole ring, bromophenyl group, methoxyphenyl group, and a carboxamide functional group. Its potential biological activities make it a candidate for further investigation in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C18H20BrN5O3C_{18}H_{20}BrN_5O_3, with a molecular weight of approximately 426.29 g/mol. The structural components contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC18H20BrN5O3
Molecular Weight426.29 g/mol
Triazole RingPresent
Carboxamide GroupPresent

Antimicrobial and Anticancer Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial and anticancer activities. The compound's interactions with specific molecular targets suggest it may modulate enzyme and receptor activities, leading to various pharmacological effects.

  • Antimicrobial Activity : The compound has shown promising results against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies reveal that it can inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity : Research has demonstrated that derivatives of triazole compounds exhibit antiproliferative effects against several cancer cell lines. For instance, related triazole compounds have displayed IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines . The mechanism often involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Study 1: Anticancer Activity

In a comparative study of various triazole derivatives, this compound was evaluated alongside other compounds for its anticancer properties. It exhibited significant antiproliferative activity with an IC50 value comparable to established chemotherapeutics .

Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

Q & A

Q. Q1: What are the critical steps in synthesizing N-(4-bromophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can regioselectivity be ensured?

A:

  • Key Synthesis Steps :
    • Triazole Core Formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the 1,2,3-triazole ring. This method ensures regioselective formation of the 1,4-disubstituted triazole .
    • Carboxamide Coupling : React the triazole intermediate with 4-bromoaniline derivatives under peptide coupling conditions (e.g., EDC/HOBt).
    • Functionalization : Introduce the 2-methoxyphenyl and methyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Regioselectivity Control : Monitor reaction conditions (temperature, catalyst loading) and confirm regiochemistry via 1H NMR^1 \text{H NMR} (e.g., diagnostic peaks for 1,4-triazole at δ 7.8–8.2 ppm) and X-ray crystallography .

Advanced Structural Analysis

Q. Q2: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

A:

  • X-ray Diffraction : Refine crystal structures using SHELXL to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between the carboxamide and bromophenyl groups) .
  • Software Tools : Use WinGX for data processing and ORTEP for anisotropic displacement ellipsoid visualization. Example findings:
    • Torsion Angle : C5–N2–C6–O1 = 172.3°, indicating near-planar carboxamide geometry.
    • Packing Analysis : π-π stacking between triazole and methoxyphenyl moieties stabilizes the crystal lattice .

Biological Activity Evaluation

Q. Q3: What methodologies are recommended to assess this compound’s enzyme inhibition potential?

A:

  • In Vitro Assays :
    • Carbonic Anhydrase Inhibition : Use stopped-flow CO2_2 hydration assay (IC50_{50} determination) .
    • Dose-Response Analysis : Fit data to Hill plots to calculate inhibition constants (KiK_i).
  • Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina ) to model interactions with enzyme active sites. Example: Hydrophobic interactions between the bromophenyl group and CA IX’s Val-143 residue .

Data Contradictions and Reproducibility

Q. Q4: How should researchers address discrepancies in solubility and bioactivity across studies?

A:

  • Solubility Optimization :
    • Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation.
    • Characterize solubility via UV-Vis spectroscopy (λmax_{\text{max}} = 280 nm) .
  • Bioactivity Validation :
    • Replicate assays under standardized conditions (pH, temperature).
    • Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Advanced Mechanistic Studies

Q. Q5: What strategies can elucidate the compound’s off-target effects in cellular models?

A:

  • Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify interacting proteins.
  • CRISPR Screening : Perform genome-wide knockouts to identify synthetic lethal partners.
  • Metabolomics : Track cellular metabolite shifts via 1H NMR^1 \text{H NMR} or LC-HRMS post-treatment .

Synthetic Derivatives and SAR

Q. Q6: How can structure-activity relationship (SAR) studies guide derivative design?

A:

  • Modification Hotspots :

    Position Modification Impact
    4-BromophenylReplace Br with Cl or CF3_3Alters hydrophobic interactions
    2-MethoxyphenylIntroduce electron-withdrawing groupsEnhances metabolic stability
    CarboxamideSubstitute with sulfonamideImproves solubility
  • Evaluation : Test derivatives in enzyme inhibition assays and ADMET models (e.g., SwissADME ) .

Computational Modeling

Q. Q7: Which computational tools are most effective for predicting this compound’s pharmacokinetics?

A:

  • ADMET Prediction :
    • SwissADME : Predicts logP (2.8), bioavailability score (0.55), and P-gp substrate likelihood.
    • Molinspiration : Estimates topological polar surface area (TPSA = 85 Ų), indicating moderate blood-brain barrier penetration.
  • MD Simulations : Use GROMACS to simulate membrane permeability over 100 ns trajectories .

Stability and Degradation

Q. Q8: How can photodegradation pathways be characterized under experimental conditions?

A:

  • Photostability Testing : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS.
    • Major Degradants : Demethylation at the methoxyphenyl group (m/z shift from 427.0 → 413.0) .
  • Mechanistic Insight : Use DFT calculations (e.g., Gaussian 16 ) to model excited-state reactivity.

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